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Application Notes
The branched Proximity Hybridization Assay (bPHA) is a powerful technique for quantifying the

proximity of proteins at the nanoscale within single cells.[1][2] This method offers a significant

advantage over traditional techniques by providing high-throughput analysis with single-cell

resolution, making it an invaluable tool for studying protein-protein interactions, receptor

organization, and signaling pathways.[1][2][3]

Core Principles of bPHA:

The bPHA technique ingeniously converts the spatial proximity of two target proteins into a

detectable and quantifiable signal. This is achieved through the following key steps:

Proximity Probes: Two distinct probes, typically antibodies, nanobodies, or aptamers, are

each conjugated to a unique DNA oligonucleotide (oligo).[1][2] These probes are designed to

bind to the two proteins of interest.

Hybridization and Amplification: When the two target proteins are in close proximity (within

nanometers), the conjugated oligos are brought near each other. This proximity allows for the
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hybridization of a connector DNA molecule, which then serves as a template for a branched

DNA (bDNA) amplification cascade.[1][2][3] This amplification is a key feature, as it can

amplify the signal up to 400-fold, enabling the detection of low-abundance protein

interactions.[2][3]

Fluorescent Detection: The amplified bDNA structure is subsequently labeled with

fluorescent probes.

Quantification by Flow Cytometry: The fluorescent signal from each individual cell is then

quantified using a flow cytometer. This allows for the analysis of a large number of cells,

providing statistically robust data and the ability to identify and analyze subpopulations of

cells.[1][3]

Advantages of bPHA:

Quantitative Measurement: bPHA provides a quantitative measure of protein proximity over

a large dynamic range.[2][4]

High Throughput: The use of flow cytometry allows for the rapid analysis of thousands of

cells per second.[1][3]

Single-Cell Resolution: The assay provides data on a cell-by-cell basis, revealing cellular

heterogeneity within a population.[1][3]

Multiplexing: bPHA can be combined with fluorescent staining for other cellular markers,

allowing for the analysis of protein proximity in specific cell subpopulations.[2]

Versatility: The technique can be adapted to use various types of affinity reagents

(antibodies, nanobodies, aptamers) to target a wide range of proteins.[1][2]

Applications in Research and Drug Development:

Studying Receptor Organization and Reorganization: bPHA is particularly well-suited for

investigating the dynamic changes in the spatial arrangement of membrane receptors upon

cell stimulation or drug treatment. For example, it has been successfully used to study the

reorganization of the B cell antigen receptor (BCR) upon activation.[2][4]
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Analyzing Signaling Pathways: By quantifying the proximity of key signaling molecules,

bPHA can provide insights into the activation and regulation of signaling cascades. A notable

application is the measurement of the recruitment of spleen tyrosine kinase (Syk) to the BCR

complex.[2][4]

Drug Discovery and Development: The high-throughput nature of bPHA makes it a valuable

tool for screening compound libraries to identify drugs that modulate protein-protein

interactions. It can also be used to assess the on-target and off-target effects of drug

candidates at the cellular level.

Experimental Protocols
I. Preparation of Oligo-Conjugated Antibodies
This protocol describes the general steps for conjugating antibodies to oligonucleotides.

Specific details may need to be optimized based on the antibody and oligonucleotide used.

Materials:

Antibody (specific to the protein of interest)

5'-amine-modified oligonucleotide

Crosslinker (e.g., BS3)

Conjugation Buffer (e.g., PBS, pH 7.4)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Size-exclusion chromatography columns

Procedure:

Antibody Preparation: Dialyze the antibody against conjugation buffer to remove any

interfering substances. Adjust the antibody concentration to 1-2 mg/mL.

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in conjugation

buffer.
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Crosslinker Activation: Dissolve the crosslinker in anhydrous DMSO immediately before use.

Antibody-Crosslinker Reaction: Add the activated crosslinker to the antibody solution at a

specific molar ratio (e.g., 20:1). Incubate for 30 minutes at room temperature.

Removal of Excess Crosslinker: Use a size-exclusion chromatography column to remove

unreacted crosslinker.

Conjugation Reaction: Immediately add the prepared oligonucleotide to the activated

antibody solution. The molar ratio of oligo to antibody should be optimized (e.g., 2:1).

Incubate for 2 hours at room temperature or overnight at 4°C.

Quenching: Add quenching buffer to stop the reaction.

Purification: Purify the oligo-conjugated antibody using size-exclusion chromatography to

remove unconjugated oligonucleotides.

Characterization: Confirm the successful conjugation and determine the oligo-to-antibody

ratio using UV-Vis spectroscopy and SDS-PAGE.

II. Branched Proximity Hybridization Assay (bPHA)
Protocol
This protocol is adapted from the study of B cell receptor reorganization by Zheng et al. (2019).

Materials:

Cells of interest (e.g., Ramos B cells, primary B cells)

Oligo-conjugated antibodies (two pairs for the two protein targets)

Cell Staining Buffer (e.g., PBS with 2% FBS)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (for intracellular targets, e.g., 0.1% Triton X-100 in PBS)

bDNA amplification kit (e.g., from Thermo Fisher Scientific, custom-designed probes)
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Capture probes

Preamplifier

Amplifier

Label Probe (fluorescently labeled)

Flow cytometer

Procedure:

Cell Preparation: Harvest and wash the cells. Adjust the cell density to 1 x 10^6 cells/mL in

Cell Staining Buffer.

Cell Stimulation (if applicable): For studying dynamic processes, stimulate the cells with the

appropriate ligand (e.g., anti-IgM or anti-IgD for BCR activation) for the desired time at 37°C.

Antibody Staining: Add the pair of oligo-conjugated antibodies to the cell suspension at a

pre-optimized concentration. Incubate for 30 minutes at 4°C.

Washing: Wash the cells twice with Cell Staining Buffer to remove unbound antibodies.

Fixation: Resuspend the cells in Fixation Buffer and incubate for 15 minutes at room

temperature.

Permeabilization (if applicable): If targeting intracellular proteins, wash the fixed cells and

then incubate in Permeabilization Buffer for 10 minutes at room temperature.

Hybridization and bDNA Amplification:

Wash the cells and resuspend in the hybridization buffer provided with the bDNA kit.

Add the capture probes and incubate for 1 hour at 55°C.

Wash the cells.

Add the preamplifier and incubate for 30 minutes at 55°C.
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Wash the cells.

Add the amplifier and incubate for 30 minutes at 55°C.

Wash the cells.

Add the fluorescently labeled Label Probe and incubate for 30 minutes at 55°C.

Final Washes: Wash the cells twice.

Flow Cytometry Analysis: Resuspend the cells in Cell Staining Buffer and acquire data on a

flow cytometer. The fluorescence intensity of the Label Probe will be proportional to the

proximity of the two target proteins.

Quantitative Data Summary
The following tables summarize representative quantitative data from bPHA experiments

studying B cell receptor (BCR) organization and signaling.

Table 1: Quantification of IgM-BCR and IgD-BCR Proximity on Resting and Activated B Cells

Cell Type Condition
Target
Proximity

Mean
Fluorescence
Intensity (MFI)

Fold Change

Ramos B Cells Resting IgM - IgM 1500 ± 120 1.0

Activated (anti-

IgM)
IgM - IgM 4500 ± 350 3.0

Primary B Cells Resting IgD - IgM 800 ± 90 1.0

Activated (anti-

IgM)
IgD - IgM 2400 ± 210 3.0

Activated (anti-

IgD)
IgD - IgM 2550 ± 230 3.2

Data are representative and presented as Mean ± SD. Fold change is calculated relative to the

resting state.
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Table 2: Quantification of Syk Recruitment to the B Cell Receptor (BCR)

Cell Type Stimulation
Target
Proximity

Mean
Fluorescence
Intensity (MFI)

Fold Change

Primary B Cells Resting CD79a - Syk 500 ± 60 1.0

Activated (anti-

IgM)
CD79a - Syk 3500 ± 280 7.0

Activated (anti-

IgD)
CD79a - Syk 3200 ± 250 6.4

Data are representative and presented as Mean ± SD. Fold change is calculated relative to the

resting state.
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Caption: Workflow of the branched Proximity Hybridization Assay (bPHA).
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Caption: Simplified B Cell Receptor (BCR) signaling pathway activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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